Cas no 1881403-34-4 (benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate)

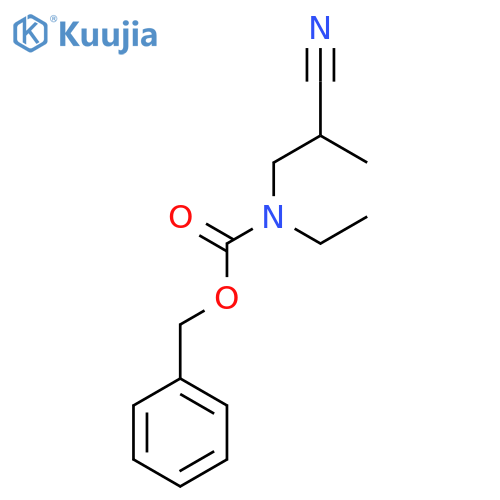

1881403-34-4 structure

商品名:benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate

- EN300-6941877

- 1881403-34-4

-

- インチ: 1S/C14H18N2O2/c1-3-16(10-12(2)9-15)14(17)18-11-13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3

- InChIKey: WUOVTYHIXRVLQD-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC)CC(C#N)C)=O

計算された属性

- せいみつぶんしりょう: 246.136827821g/mol

- どういたいしつりょう: 246.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 53.3Ų

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6941877-10.0g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 | |

| Enamine | EN300-6941877-0.05g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 0.05g |

$528.0 | 2025-03-12 | |

| Enamine | EN300-6941877-1.0g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| Enamine | EN300-6941877-2.5g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| Enamine | EN300-6941877-5.0g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 | |

| Enamine | EN300-6941877-0.25g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 0.25g |

$579.0 | 2025-03-12 | |

| Enamine | EN300-6941877-0.5g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-6941877-0.1g |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate |

1881403-34-4 | 95.0% | 0.1g |

$553.0 | 2025-03-12 |

benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1881403-34-4 (benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量